molecular formula C19H16ClN3O2S B2618315 2-chloro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 958711-87-0

2-chloro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2618315
CAS No.: 958711-87-0
M. Wt: 385.87
InChI Key: ZHTJKFRODVUMPX-UHFFFAOYSA-N
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Description

2-chloro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic organic compound featuring a complex molecular architecture based on a 4,6-dihydro-2H-thieno[3,4-c]pyrazole core, which is sulfonated (5-oxido) and further substituted with a p-tolyl group at the 2-position. This core structure is functionalized with a 2-chlorobenzamide group at the 3-yl position, creating a multifunctional chemical entity designed for advanced research applications. The structural motif of the benzamide-linked pyrazole is seen in various biochemical tools and investigational compounds . Similarly, the dihydrothienopyrazole scaffold is recognized in scientific research, as evidenced by its presence in patented compound classes intended for various investigative purposes . This reagent is provided as a high-purity solid for use in biochemical research and is strictly for research use only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to use this compound in exploratory studies to investigate its potential mechanism of action and applications, which may include serving as a key intermediate in organic synthesis or a potential modulator of biological pathways in vitro.

Properties

IUPAC Name

2-chloro-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2S/c1-12-6-8-13(9-7-12)23-18(15-10-26(25)11-17(15)22-23)21-19(24)14-4-2-3-5-16(14)20/h2-9H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTJKFRODVUMPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. One common method involves the initial formation of the thieno[3,4-c]pyrazole core, followed by the introduction of the p-tolyl and benzamide groups. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to the formation of new derivatives with altered functional groups.

Scientific Research Applications

Research indicates that thieno[3,4-c]pyrazole derivatives exhibit a range of biological activities based on their structural modifications. The specific applications of 2-chloro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide include:

Anti-inflammatory Properties

Studies have shown that compounds in this class can inhibit inflammatory pathways. For example, they may act as inhibitors of cyclooxygenase enzymes or other mediators involved in inflammation .

Anticancer Activity

Thieno[3,4-c]pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. Their mechanism often involves the induction of apoptosis and cell cycle arrest . In vitro studies have reported activity against breast cancer and leukemia cell lines.

Antimicrobial Effects

The compound has been evaluated for its antimicrobial properties against bacterial and fungal strains. Preliminary data suggest that it exhibits comparable activity to established antibiotics .

Case Studies

Several studies have documented the efficacy of thieno[3,4-c]pyrazole derivatives:

  • In vitro Anticancer Study : A study conducted on a series of thieno[3,4-c]pyrazole derivatives showed that modifications at the 5-position significantly enhanced cytotoxicity against MCF-7 breast cancer cells. The compound exhibited IC50 values lower than those of standard chemotherapeutics .
  • Anti-inflammatory Mechanism : Research highlighted that certain derivatives could effectively reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating a potential mechanism for their anti-inflammatory effects .
  • Antimicrobial Screening : A comparative study assessed the antibacterial activity of various thieno[3,4-c]pyrazole derivatives against Mycobacterium tuberculosis and other pathogens. Results indicated that some compounds had superior activity compared to traditional antibiotics like isoniazid .

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

(a) 4-Bromo-N-(5-Oxido-2-(p-Tolyl)-4,6-Dihydro-2H-Thieno[3,4-c]Pyrazol-3-yl)Benzamide

  • Structural Difference : The bromine atom replaces chlorine at the benzamide’s 4-position.
  • Impact: Electron Effects: Bromine’s larger atomic radius and lower electronegativity compared to chlorine may alter electronic distribution, affecting interactions with hydrophobic pockets in target proteins. Synthetic Accessibility: Brominated analogs are often easier to functionalize in Suzuki coupling reactions, a common step in heterocyclic synthesis .

(b) Thieno[3,4-c]Pyrazol-3-yl Acetamides (Patent EP Variants)

  • Structural Difference : Acetamide (CH3CONH-) replaces benzamide (C6H5CONH-).
  • Functional Implications :
    • Steric Bulk : The benzamide’s aromatic ring provides greater steric hindrance, which might reduce off-target binding compared to smaller acetamides.
    • Bioactivity : Patent EP variants are explicitly designed as autotaxin inhibitors, targeting lysophosphatidic acid (LPA) signaling pathways. The benzamide group in the target compound may modulate potency or selectivity due to extended π-π stacking capabilities .

(c) N-(5-Chloro[1,2,4]Triazolo[4,3-a]Pyridin-3-yl)Benzamide

  • Core Heterocycle Difference: A triazolopyridine replaces the thienopyrazole.
  • Key Contrasts: Solubility: The triazolopyridine’s nitrogen-rich structure may improve water solubility versus the sulfur-containing thienopyrazole. Binding Affinity: The planar triazolopyridine could enhance DNA intercalation or kinase binding, whereas the thienopyrazole’s sulfur atom might favor interactions with metal ions or cysteine residues in enzymes .

Comparative Data Table

Property/Compound 2-Chloro-Benzamide (Target) 4-Bromo-Benzamide Thieno-Pyrazolyl Acetamide Triazolo-Pyridinyl Benzamide
Molecular Weight ~385.8 g/mol ~430.3 g/mol ~320–350 g/mol (estimated) 272.7 g/mol
Key Substituent 2-Chloro, p-Tolyl 4-Bromo, p-Tolyl Acetamide, p-Tolyl 5-Chloro, Benzamide
LogP (Predicted) ~3.2 ~3.8 ~2.5 ~2.1
Reported Bioactivity Limited data Unpublished Autotaxin inhibition (IC50 ~nM) Kinase inhibition (hypothetical)
Therapeutic Potential Hypothetical kinase inhibitor Research chemical Oncology (LPA pathway) Inflammation, cancer

Research Findings and Implications

  • SAR Insights : The para-tolyl group across analogs consistently contributes to hydrophobic binding, while halogen choice (Cl vs. Br) fine-tunes electronic and steric properties. Benzamide derivatives generally exhibit higher target affinity than acetamides, likely due to enhanced aromatic interactions .
  • Gaps in Data: No direct enzymatic or cellular activity data are available for the target compound. Computational modeling (e.g., docking studies) could predict its binding mode relative to patented autotaxin inhibitors .
  • Synthetic Challenges : The sulfoxide moiety in the target compound may complicate synthesis, requiring controlled oxidation steps absent in bromo or acetamide analogs .

Biological Activity

The compound 2-chloro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a thieno[3,4-c]pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a thieno[3,4-c]pyrazole core with various functional groups that influence its biological properties. The synthesis of this compound typically involves multi-step reactions that can include:

  • Formation of the Thieno[3,4-c]pyrazole Framework : This may involve cyclization reactions starting from appropriate precursors.
  • Substitution Reactions : The introduction of chloro and oxido groups is critical for enhancing biological activity.
  • Characterization Techniques : Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly used to confirm the structure and purity of the synthesized compounds.

Biological Activities

Research indicates that thieno[3,4-c]pyrazole derivatives exhibit a range of biological activities:

  • Anti-inflammatory Properties : Compounds in this class have been shown to inhibit inflammatory pathways, potentially through the inhibition of enzymes such as phosphodiesterase (PDE) .
  • Antioxidant Activity : Studies have demonstrated that these compounds can act as antioxidants, protecting cells from oxidative stress .
  • Anticancer Effects : Some derivatives have displayed significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes or cancer cell proliferation.
  • Receptor Modulation : It could modulate receptor activity linked to various signaling pathways.

Case Studies

Several studies have documented the effects of thieno[3,4-c]pyrazole derivatives:

  • Antioxidant Activity in Fish Models : A study assessed the protective effects of thieno[2,3-c]pyrazole compounds against oxidative damage in erythrocytes of Clarias gariepinus (African catfish). The results indicated that these compounds significantly reduced erythrocyte malformations caused by toxic substances .
    Treatment GroupAltered Erythrocytes (%)
    Control1 ± 0.3
    4-Nonylphenol40.3 ± 4.87
    Thieno Compound12 ± 1.03
  • Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that certain derivatives exhibited IC50 values indicating potent cytotoxic effects on cancer cell lines such as DU145 (prostate carcinoma) and K562 (chronic myelogenous leukemia) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, and how can reaction efficiency be optimized?

  • Methodology :

  • Condensation reactions : React 5-chlorothiazol-2-amine derivatives with substituted benzoyl chlorides in pyridine under stirring (room temperature, 12–24 hours) to form the amide bond .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from methanol or ethanol to isolate high-purity crystals .
  • Optimization : Adjust molar ratios (1:1 for amine and acyl chloride), solvent polarity, and reaction time. Monitor via TLC for completion .

Q. How should researchers characterize the molecular structure and confirm the identity of this compound?

  • Methodology :

  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen bonding patterns (e.g., N–H⋯N and C–H⋯O interactions) .
  • Spectroscopy : Use 1H^1H-/13C^{13}C-NMR to verify substituent positions and IR to identify functional groups (amide C=O stretch at ~1650–1700 cm1^{-1}) .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS) and compare with theoretical values .

Advanced Research Questions

Q. What analytical strategies are effective in resolving contradictions in spectral data (e.g., NMR shifts) for this compound?

  • Methodology :

  • 2D NMR (COSY, HSQC, HMBC) : Assign ambiguous proton and carbon signals by correlating through-bond couplings .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (software: Gaussian, ORCA) to identify tautomeric forms or conformational isomers .
  • Cross-referencing : Validate data against structurally similar compounds (e.g., N-(thiazolyl)benzamide derivatives) .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence the crystal packing and stability of this compound?

  • Methodology :

  • Crystallographic analysis : Identify hydrogen bonds (e.g., N–H⋯N dimers) and π-π interactions between aromatic rings using software like Mercury .
  • Thermal analysis : Perform TGA/DSC to correlate packing efficiency with melting points and thermal stability .
  • Solubility studies : Assess how intermolecular forces affect solubility in polar vs. nonpolar solvents .

Q. What methodologies are used to study thione-thiol tautomerism in related compounds, and how can they be applied here?

  • Methodology :

  • Spectroscopic techniques : Use 1H^1H-NMR to detect tautomeric populations (e.g., thione vs. thiol proton signals) and UV-Vis to monitor equilibrium shifts with pH .
  • X-ray photoelectron spectroscopy (XPS) : Analyze sulfur oxidation states to distinguish thione (S=O) from thiol (S–H) forms .
  • Computational studies : Calculate tautomerization energy barriers using molecular dynamics simulations .

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